molecular formula C16H16FNO B5886722 2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide

Cat. No.: B5886722
M. Wt: 257.30 g/mol
InChI Key: SOAVZSZNPQVIGA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It features a fluorophenyl group and a phenylethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or toluene

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol

    Substitution: Sodium hydroxide in water, sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)12-16(19)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAVZSZNPQVIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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